molecular formula C10H5ClFNO2 B13248387 6-Chloro-5-fluoroisoquinoline-1-carboxylic acid

6-Chloro-5-fluoroisoquinoline-1-carboxylic acid

Cat. No.: B13248387
M. Wt: 225.60 g/mol
InChI Key: XOLPJNIFGWJRLP-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoroisoquinoline-1-carboxylic acid is a fluorinated isoquinoline derivative that serves as a key synthetic intermediate in medicinal chemistry, particularly for developing novel quinolone-based bioactive molecules . Quinolones and their derivatives represent one of the most significant classes of synthetic antibiotics and are extensively investigated for their wide spectrum of biological activities . This compound is specifically designed for research applications and is not intended for diagnostic or therapeutic use. RESEARCH APPLICATIONS: The core value of this compound lies in its multifunctional molecular structure, which allows it to act as a privileged scaffold in organic synthesis. Its primary application is as a precursor in the synthesis of more complex quinolone derivatives. These advanced molecules are screened for potential antibacterial , anticancer , antimalarial , and antiviral activities. The chloro and fluoro substituents on the aromatic ring system enhance the molecule's reactivity and influence its electronic properties, which can be critical for interacting with biological targets and improving metabolic stability. The carboxylic acid functional group provides a versatile handle for further chemical modification, enabling researchers to create amide, ester, or other derivatives for structure-activity relationship (SAR) studies. MECHANISTIC INSIGHTS: While the specific mechanism of action for this precursor is compound-dependent, its derivatives can be engineered to inhibit essential bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In eukaryotic systems, certain quinolone-based compounds have demonstrated the ability to inhibit topoisomerase II, inducing apoptosis in cancer cells, or to exhibit activity against other targets in parasitic and viral diseases . This makes the compound a valuable starting point for hit-to-lead optimization campaigns in drug discovery. This product is offered For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H5ClFNO2

Molecular Weight

225.60 g/mol

IUPAC Name

6-chloro-5-fluoroisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H5ClFNO2/c11-7-2-1-6-5(8(7)12)3-4-13-9(6)10(14)15/h1-4H,(H,14,15)

InChI Key

XOLPJNIFGWJRLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=NC=C2)C(=O)O)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-fluoroisoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the halogenation of isoquinoline derivatives followed by carboxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of 6-Chloro-5-fluoroisoquinoline-1-carboxylic acid may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-fluoroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinoline N-oxide derivatives.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized isoquinoline compounds.

Scientific Research Applications

6-Chloro-5-fluoroisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its ability to form strong interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a systematic comparison of 6-chloro-5-fluoroisoquinoline-1-carboxylic acid with four structurally related compounds (Table 1), followed by detailed insights into their similarities and differences.

Table 1: Key Structural and Functional Comparisons

CAS No. Compound Name Substituent Positions Functional Groups Structural Similarity Score
730971-21-8 1-Chloro-isoquinoline-7-carboxylic acid Cl (1), COOH (7) Carboxylic acid, Chlorine 1.00
223671-71-4 1-Chloroisoquinoline-5-carboxylic acid HCl Cl (1), COOH (5), HCl salt Carboxylic acid, Chlorine, Salt 0.98
1416712-68-9 1,3-Dichloroisoquinoline-6-carboxylic acid Cl (1,3), COOH (6) Carboxylic acid, Dichloro 0.98
763068-68-4 1-Chloroisoquinoline-5-carboxylic acid Cl (1), COOH (5) Carboxylic acid, Chlorine 0.98

Positional Effects of Halogens and Carboxylic Acid

  • Chlorine vs. Fluorine: The target compound’s fluorine at position 5 (vs.
  • Carboxylic Acid Position : The carboxylic acid group at position 1 in the target compound may alter acidity (pKa) and solubility compared to analogs with COOH at positions 5, 6, or 7 (e.g., CAS 223671-71-4 and 763068-68-4) .

Impact of Additional Substituents

  • Dichloro Derivatives: 1,3-Dichloroisoquinoline-6-carboxylic acid (CAS 1416712-68-9) exhibits higher lipophilicity due to dual chlorines, which may reduce aqueous solubility compared to the mono-halogenated target compound .
  • Salt Forms: The hydrochloride salt of 1-chloroisoquinoline-5-carboxylic acid (CAS 223671-71-4) improves stability and crystallinity but introduces ionic character absent in the neutral target compound .

Research Findings and Limitations

  • Biological Activity: No direct biological data for the target compound are available in the provided sources.
  • Synthetic Challenges : Fluorination at position 5 (target compound) requires specialized reagents (e.g., Selectfluor®), increasing synthesis complexity compared to chlorinated analogs .

Biological Activity

6-Chloro-5-fluoroisoquinoline-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of 6-Chloro-5-fluoroisoquinoline-1-carboxylic acid typically involves multi-step organic reactions, including halogenation and carboxylation processes. The presence of both chlorine and fluorine atoms in its structure enhances its chemical reactivity and biological activity. Various synthetic routes have been developed to optimize yield and purity, often employing advanced techniques such as chromatography and recrystallization for purification.

Antimicrobial Properties

Research indicates that 6-Chloro-5-fluoroisoquinoline-1-carboxylic acid exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results highlight the compound's potential as a lead molecule for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, 6-Chloro-5-fluoroisoquinoline-1-carboxylic acid has been investigated for anticancer activity . Preliminary findings suggest that it may inhibit certain enzymes involved in cell proliferation, which could be beneficial in treating various cancers. The exact mechanism is still under investigation, but it is believed that the compound interacts with specific molecular targets related to cancer cell growth .

The biological activity of 6-Chloro-5-fluoroisoquinoline-1-carboxylic acid is largely attributed to its ability to form strong interactions with biological macromolecules. The dual halogenation (chlorine and fluorine) enhances its binding affinity to target proteins, modulating various biochemical pathways. This modulation can lead to diverse biological effects such as:

  • Inhibition of enzyme activity : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor interactions : It may also interact with specific receptors, influencing signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

To better understand the uniqueness of 6-Chloro-5-fluoroisoquinoline-1-carboxylic acid, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
6-Chloroisoquinoline-1-carboxylic acidChlorine at position 6Lacks fluorine substitution, affecting reactivity
5-Fluoroisoquinoline-1-carboxylic acidFluorine at position 5Lacks chlorine substitution, differing biological effects
6-Bromo-5-fluoroisoquinoline-1-carboxylic acidBromine instead of chlorine at position 6Different halogen impacts biological activity

The presence of both chlorine and fluorine in the structure of 6-Chloro-5-fluoroisoquinoline-1-carboxylic acid significantly influences its chemical reactivity and potential applications in medicinal chemistry .

Case Studies

Several case studies have highlighted the potential applications of 6-Chloro-5-fluoroisoquinoline-1-carboxylic acid:

  • Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound exhibited potent activity against resistant strains of bacteria, suggesting its utility in developing new antibiotics.
  • Cancer Research : In vitro studies showed that the compound reduced proliferation rates in breast cancer cell lines, indicating a possible role as an anticancer agent.

These studies underscore the need for further research to fully elucidate the mechanisms by which this compound exerts its biological effects.

Q & A

Q. What are the recommended synthetic routes for 6-chloro-5-fluoroisoquinoline-1-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Pathways : Common approaches involve halogenation of isoquinoline precursors. For example, fluorination may employ agents like Selectfluor® or DAST, while chlorination could use POCl₃ or NCS. Substituent positioning (chloro at C6, fluoro at C5) requires regioselective control via directing groups or protective strategies.
  • Optimization Variables :
    • Temperature : Higher temperatures (80–120°C) may enhance halogenation efficiency but risk side reactions.
    • Catalysts : Lewis acids (e.g., AlCl₃) or transition metals (e.g., Pd) can improve yield and selectivity.
    • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution.
  • Validation : Monitor intermediates via TLC or HPLC. Confirm final structure with [¹H/¹³C NMR, HRMS, and IR spectroscopy] .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization).
    • Spectroscopy : Compare experimental NMR shifts with DFT-calculated spectra for structural validation.
    • Elemental Analysis : Confirm C, H, N, Cl, F content (±0.4% theoretical).
  • Challenges : Limited commercial reference standards necessitate cross-validation with synthetic intermediates .

Q. What are the known stability parameters and recommended storage conditions?

Methodological Answer:

  • Stability Data : No published data exist for this compound, but analogous chloro-fluoro heterocycles degrade under UV light or high humidity .
  • Storage Recommendations :
    • Short-term : Store in amber vials at –20°C under inert gas (N₂/Ar).
    • Long-term : Lyophilize and seal under vacuum. Conduct accelerated stability studies (40°C/75% RH for 6 months) to model degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological interactions of 6-chloro-5-fluoroisoquinoline-1-carboxylic acid?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein binding using software like AutoDock Vina or GROMACS. Focus on carboxylic acid moiety’s interaction with enzymatic active sites.
  • DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices. Compare with experimental reactivity (e.g., hydrolysis rates) .
  • Limitations : Validate predictions with in vitro assays (e.g., enzyme inhibition studies) to address discrepancies between computational and empirical data .

Q. What strategies can address discrepancies in reported pharmacological data across studies?

Methodological Answer:

  • Meta-Analysis Framework :
    • Data Normalization : Adjust for variations in assay conditions (pH, temperature, cell lines).
    • Outlier Detection : Apply Grubbs’ test or robust statistical models.
    • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O in carboxylic acid) to track metabolic pathways.
  • Reproducibility : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing replication experiments .

Q. How can researchers develop validated analytical methods for detecting degradation products?

Methodological Answer:

  • Degradation Forcing Studies : Expose the compound to stress conditions (acid/base, oxidation, heat) and identify byproducts via LC-MS/MS.
  • Method Validation :
    • Specificity : Resolve degradation peaks from the parent compound (resolution >2.0).
    • Quantitation : Use a calibration curve (1–100 μg/mL) with R² >0.995.
  • Reporting : Follow ICH Q2(R1) guidelines for linearity, accuracy, and precision .

Key Research Considerations

  • Data Gaps : Absence of physicochemical data (melting point, solubility) necessitates experimental determination via DSC and shake-flask methods .
  • Safety : Use NIOSH/CEN-certified respirators and PPE when handling powdered forms to mitigate inhalation risks .

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